Cas no 1806395-06-1 (Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate)

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate is a brominated aryl propanoate ester featuring a trifluoromethylthio substituent, which enhances its utility in synthetic organic chemistry. The bromine and trifluoromethylthio groups provide reactive sites for further functionalization, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. The ethyl ester moiety offers stability and solubility in organic solvents, facilitating downstream reactions. Its structural features, including the electron-withdrawing trifluoromethylthio group, contribute to its potential in cross-coupling reactions and as a building block for bioactive compounds. This compound is suited for applications requiring precise molecular modifications in drug discovery and material science.
Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate structure
1806395-06-1 structure
商品名:Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate
CAS番号:1806395-06-1
MF:C12H12BrF3O2S
メガワット:357.186692237854
CID:4978959

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 化学的及び物理的性質

名前と識別子

    • Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate
    • インチ: 1S/C12H12BrF3O2S/c1-2-18-11(17)4-3-8-5-9(13)7-10(6-8)19-12(14,15)16/h5-7H,2-4H2,1H3
    • InChIKey: QLFSVPPBEYEQQT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C=C(C=1)CCC(=O)OCC)SC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 299
  • 疎水性パラメータ計算基準値(XlogP): 4.8
  • トポロジー分子極性表面積: 51.6

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A013014213-1g
Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate
1806395-06-1 97%
1g
1,549.60 USD 2021-06-25

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate 関連文献

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoateに関する追加情報

Recent Advances in the Study of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1)

Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its bromo and trifluoromethylthio functional groups, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting inflammatory and oncological pathways.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate as a precursor in the synthesis of small-molecule inhibitors for protein kinases. The researchers demonstrated that derivatives of this compound exhibit potent inhibitory activity against specific kinase targets, suggesting its utility in the design of next-generation kinase inhibitors. The study highlighted the compound's unique electronic properties, attributed to the trifluoromethylthio group, which enhances binding affinity and selectivity.

In addition to its role in kinase inhibition, recent research has explored the compound's potential in agrochemical applications. A 2024 report in Bioorganic & Medicinal Chemistry Letters detailed its use in the development of novel pesticides. The trifluoromethylthio moiety was found to confer improved metabolic stability and bioavailability, making it a valuable scaffold for agrochemical design. These findings underscore the versatility of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate across multiple domains.

Further investigations into the compound's mechanism of action have revealed its ability to modulate oxidative stress pathways. A study published in Free Radical Biology and Medicine (2023) demonstrated that derivatives of this compound exhibit significant antioxidant properties, potentially offering therapeutic benefits for conditions associated with oxidative damage, such as neurodegenerative diseases. The bromo-substituted aromatic ring was identified as a critical structural feature contributing to this activity.

Despite these promising findings, challenges remain in optimizing the pharmacokinetic properties of Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate derivatives. Recent work has focused on structural modifications to improve solubility and reduce off-target effects. Computational modeling and high-throughput screening have been employed to identify optimal derivatives, as reported in a 2024 ACS Chemical Biology article. These efforts aim to translate preclinical findings into viable therapeutic candidates.

In conclusion, Ethyl 3-(3-bromo-5-(trifluoromethylthio)phenyl)propanoate (CAS: 1806395-06-1) represents a promising scaffold for drug discovery and agrochemical development. Its unique structural features and diverse biological activities make it a valuable tool for researchers. Future studies will likely focus on expanding its applications and addressing current limitations, paving the way for innovative solutions in chemical biology and medicine.

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